molecular formula C8H16N6O4S2 B078657 Cystine, N,N'-bis(aminoiminomethyl)- CAS No. 13551-09-2

Cystine, N,N'-bis(aminoiminomethyl)-

Cat. No. B078657
CAS RN: 13551-09-2
M. Wt: 324.4 g/mol
InChI Key: SJDFZAUTVZNQJD-UHFFFAOYSA-N
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Description

“Cystine, N,N’-bis(aminoiminomethyl)-” is a chemical compound that contains a total of 35 bonds, including 19 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 2 carboxylic acids (aliphatic), 2 guanidine derivatives, 4 primary amines (aliphatic), 2 hydroxyl groups, and 2 thiols .


Synthesis Analysis

The biosynthesis of cysteine, which is a key component of “Cystine, N,N’-bis(aminoiminomethyl)-”, is crucial and critically regulated by two enzymes, serine acetyl transferase (SAT) and O-acetyl serine (thiol) lyase (OAS-TL) . Cysteine is also a versatile amino acid for selective chemical modification of proteins with both chemical and biological innovations, which plays a key role in different organic reactions .


Molecular Structure Analysis

The molecular structure of “Cystine, N,N’-bis(aminoiminomethyl)-” includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Cysteine, a component of “Cystine, N,N’-bis(aminoiminomethyl)-”, plays a key role in various organic reactions, including addition, condensation, substitution, oxidation, and ring-opening reactions .


Physical And Chemical Properties Analysis

Cysteine is a sulfur-containing, α-amino acid with the chemical formula O2CCH(NH2)CH2SH. It is unique amongst the 20 natural amino acids as it contains a thiol group .

Safety And Hazards

According to the safety data sheet, cysteine should be handled with personal protective equipment and adequate ventilation. It should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

Research on cysteine and its derivatives, such as “Cystine, N,N’-bis(aminoiminomethyl)-”, is ongoing. It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis . More research will have to be done before L-cysteine can be indicated for any of these conditions .

properties

IUPAC Name

3-[[2-carboxy-2-(diaminomethylideneamino)ethyl]disulfanyl]-2-(diaminomethylideneamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6O4S2/c9-7(10)13-3(5(15)16)1-19-20-2-4(6(17)18)14-8(11)12/h3-4H,1-2H2,(H,15,16)(H,17,18)(H4,9,10,13)(H4,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDFZAUTVZNQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)SSCC(C(=O)O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929029
Record name N,N'-Dicarbamimidoylcystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cystine, N,N'-bis(aminoiminomethyl)-

CAS RN

13551-09-2
Record name Cystine, N,N'-bis(aminoiminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dicarbamimidoylcystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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